2-chloro-5-methoxy-N-methylaniline
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloro-5-methoxy-N-methylaniline is involved in various chemical reactions and synthesis processes. For example, it reacts with methanolic hydrogen chloride to produce different chemical compounds, demonstrating its reactivity and utility in synthetic chemistry (Sargent, 1982). Additionally, it plays a role in the synthesis of complex molecules like dasatinib, an antitumor agent, showcasing its importance in pharmaceutical synthesis (Zang Jia-liang, Chen Yi-fen, Jie Yafei, 2009).
Metabolism and Biochemical Studies
This compound is significant in biochemical studies, particularly in understanding the metabolism of carcinogens. For instance, research on the metabolism of 4-chloro-2-methylaniline, a related compound, has provided insights into the biochemical mechanisms of carcinogenesis (Hill, Shih, Struck, 1979).
Material Science and Polymer Research
In material science and polymer research, this compound has applications in the study of polymers. For example, its derivatives are investigated for their influence on hydrogen bonding and electron charge transfer in polyaniline, which is crucial for understanding the properties of conductive polymers (Gruger, Novak, Regis, Colomban, 1994).
Environmental Health and Safety
The compound is also relevant in environmental health studies. Research involving chloroacetamide herbicides and their metabolites, which include derivatives of this compound, is critical for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, Rose, 2000).
Spectroscopic Studies
This compound is used in spectroscopic studies to understand its structural and vibrational characteristics. Such research is fundamental in the field of molecular spectroscopy, aiding in the identification and characterization of various chemical compounds (Karabacak, Karagöz, Kurt, 2008).
Properties
IUPAC Name |
2-chloro-5-methoxy-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLLDKAGQPZGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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